Lumicitabine - 1445385-02-3

Lumicitabine

Catalog Number: EVT-274424
CAS Number: 1445385-02-3
Molecular Formula: C18H25ClFN3O6
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lumicitabine is under investigation in clinical trial NCT03010059 (A Study to Assess the Relative Bioavailability of JNJ64041575 Administered as 2 Different New Concept Formulations (Oral Suspension and Tablet) Compared to Their Respective Current Formulations, and to Assess the Effect of Food on the Pharmacokinetics of the 2 New Concept Formulations).
Source and Classification

Lumicitabine is classified as a nucleoside analog and belongs to the category of antiviral agents. It is synthesized from carbocyclic uridine derivatives, which are modified to enhance their antiviral properties. The primary source of research on Lumicitabine stems from studies focusing on its synthesis, pharmacological characterization, and clinical trials aimed at evaluating its effectiveness against RSV .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lumicitabine involves several key steps starting from a carbocyclic uridine precursor. The general synthetic route includes:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole.
  2. Selective Deprotection: Selective removal of protective groups using trifluoroacetic acid and water.
  3. Formation of Intermediate Compounds: The synthesis proceeds through various intermediates, including oxidation reactions and homologation processes, ultimately leading to the formation of Lumicitabine.
  4. Yield Optimization: Each step is optimized for yield; for example, one reported method achieved a 62% yield over two steps during the selective deprotection phase .
Molecular Structure Analysis

Structure and Data

Lumicitabine's molecular structure is characterized by its nucleoside backbone, which features a carbocyclic ring system. The compound's formula can be represented as C₁₃H₁₅N₃O₄, with a molecular weight of approximately 271.28 g/mol.

  • Structural Features:
    • A carbocyclic ring that enhances stability.
    • Functional groups that facilitate interaction with viral enzymes.

The three-dimensional conformation of Lumicitabine allows it to effectively mimic natural nucleosides, thus enabling its incorporation into viral RNA during replication .

Chemical Reactions Analysis

Reactions and Technical Details

Lumicitabine undergoes several critical reactions once inside host cells:

  1. Tri-phosphorylation: After entering the cell, Lumicitabine is phosphorylated by cellular kinases to form its active triphosphate form.
  2. Inhibition of Viral Polymerase: The triphosphate form competes with cytidine triphosphate for binding to the RSV RdRp, thereby inhibiting viral RNA synthesis.
  3. Resistance Development: Studies indicate that RSV does not develop resistance to Lumicitabine, making it a robust candidate for antiviral therapy .

These reactions underscore the compound's mechanism of action and highlight its potential effectiveness against RSV.

Mechanism of Action

Process and Data

Lumicitabine exerts its antiviral effects primarily through competitive inhibition:

  • Binding to RNA-dependent RNA Polymerase: The triphosphate form binds to the active site of the viral polymerase, preventing the addition of natural nucleotides during RNA synthesis.
  • Disruption of Viral Replication: By inhibiting RNA elongation, Lumicitabine effectively halts the replication cycle of RSV, leading to reduced viral loads in infected tissues.

Clinical trials have shown that treatment with Lumicitabine results in significant reductions in RSV replication rates without inducing resistance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for determining the compound's formulation and delivery methods in clinical settings.

Applications

Scientific Uses

Lumicitabine has shown significant promise in several areas:

  • Antiviral Therapy: Primarily targeted at treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and elderly patients.
  • Research Tool: Its mechanism provides insights into viral replication processes and can be utilized in further drug development efforts against other viral pathogens.

Ongoing clinical trials continue to evaluate its safety and efficacy, aiming to establish Lumicitabine as a standard treatment option for RSV infections .

Chemical Characterization of Lumicitabine

Structural Analysis and Nomenclature

Molecular Formula and Stereochemical Configuration

Lumicitabine (IUPAC name: [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-[(2-methylpropanoyl)oxy]oxolan-2-yl]methyl 2-methylpropanoate) is a synthetic nucleoside analog with the molecular formula C₁₈H₂₅ClFN₃O₆ and a molecular weight of 433.86 g/mol [1] [7] [8]. The compound features four defined stereocenters, resulting in an absolute stereochemical configuration. The ribose ring adopts a fixed North-type conformation due to the 2'-fluorine substituent, which locks the sugar pucker to enhance target binding [7] [9]. The absolute configurations at positions C2', C3', C4', and C5' are designated as R, R, R, and R, respectively, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [8] [9].

Table 1: Stereochemical Configuration of Lumicitabine

Chiral CenterPositionStereochemistryBiological Role
C1'AnomericR-configurationBase orientation
C2'Sugar ringR-configurationRibose pucker
C3'Sugar ringR-configurationPolymerase binding
C4'Sugar ringR-configurationChain termination

Prodrug Design: 3',5'-Bisisobutyrate Modifications

Lumicitabine functions as an orally bioavailable prodrug engineered with 3',5'-bisisobutyrate ester modifications [5] [9]. These lipophilic esters mask polar hydroxyl groups of the parent nucleoside analog (ALS-008112), significantly enhancing gastrointestinal absorption and membrane permeability [5] [9]. Upon systemic absorption, esterases rapidly hydrolyze the isobutyrate groups (in vivo half-life <30 minutes), releasing the active cytidine metabolite ALS-008112 [9]. This design overcomes the poor oral bioavailability (<10%) common to unmodified nucleoside analogs by increasing the log P value from 0.2 (parent) to 2.31 (prodrug) [6] [8]. The isobutyrate moieties also confer formulation stability, allowing storage in aqueous suspensions for >24 hours at room temperature [5] [9].

Physicochemical Properties

Solubility and Stability Profiling

Lumicitabine exhibits moderate lipophilicity with a predicted density of 1.43 g/cm³ and boiling point of 533.5±60.0°C [6] [8]. It demonstrates:

  • Solubility: ≥50 mg/mL in DMSO (115.24 mM); low aqueous solubility (0.063 mg/mL per ALOGPS predictions) [6] [8].
  • Stability: Degrades under acidic conditions (pH <3) via glycosidic bond cleavage. Stable in intestinal pH (6–8) and in 0.5% methylcellulose suspensions (>24 hours at 25°C) [5] [9].
  • Degradation Pathways: Hydrolysis of ester linkages (accelerated by esterases) and deamination at the cytidine base under oxidative conditions [8] [9].

Table 2: Solubility and Stability Properties

PropertyValueConditions
Aqueous solubility0.063 mg/mLPredicted, 25°C
DMSO solubility115.24 mM (50 mg/mL)25°C, stable
Log P2.31 (experimental)Octanol/water partition
Degradation half-life>2 hoursSimulated gastric fluid

Comparative Analysis with Nucleoside Analog Class

Lumicitabine belongs to the 4'-modified nucleoside analogs, distinguished by its 4'-chloromethyl-2'-deoxy-2'-fluorocytidine core [8]. Key structural differentiators include:

  • 4'-Chloromethyl Group: Creates steric hindrance that prevents RNA elongation via chain termination, contrasting with 3'-deoxy nucleosides (e.g., cordycepin) [8].
  • 2'-Fluoro Substituent: Stabilizes the North conformation of the ribose ring, increasing affinity for the RSV polymerase active site versus unsubstituted analogs [8] [9].
  • Bisisobutyrate Prodrug: Unlike non-prodrug analogs (e.g., ribavirin), this modification enables oral dosing with high NTP formation in respiratory epithelial cells (monkey model: NTP half-life = 29 hours) [5] [9].

Table 3: Structural Comparison with Classic Nucleoside Analogs

FeatureLumicitabineRibavirinCensavudine
4'-ModificationChloromethylNoneAzido
2'-ModificationFluorineNoneDeoxy
ProdrugBisisobutyrateNoneTriphosphate
log P2.31-1.560.92
Target PolymeraseRSV L-proteinBroad-spectrumHIV reverse transcriptase

The 4'-chloromethyl group sterically blocks RNA elongation, while the 2'-fluorine locks the ribose in the C3'-endo conformation, enhancing binding to the RSV L-protein [8] [9]. This dual modification results in a 50-fold higher potency against RSV (EC₅₀ = 1.79 μM) compared to earlier nucleoside analogs [7] [9].

Properties

CAS Number

1445385-02-3

Product Name

Lumicitabine

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C18H25ClFN3O6

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1

InChI Key

MJVKYGMNSQJLIN-KYZVSKTDSA-N

SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl

Solubility

Soluble in DMSO

Synonyms

Lumicitabine; ALS-8176; ALS8176; ALS 8176; JNJ 64041575; JNJ64041575; JNJ-64041575; AL 8176; AL8176; AL-8176; ALS 008176; ALS 008176; ALS008176.

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.